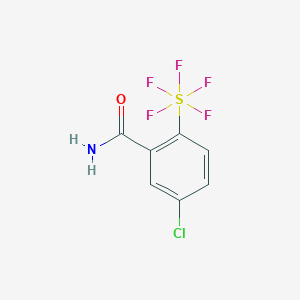
5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide is a chemical compound characterized by the presence of a chloro group, a pentafluoro-l6-sulfaneyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide typically involves the introduction of the chloro and pentafluoro-l6-sulfaneyl groups onto a benzamide backbone. One common method involves the reaction of 5-chloro-2-aminobenzamide with pentafluorosulfur chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluoro-l6-sulfaneyl group to other sulfur-containing groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing derivatives.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(pentafluoro-l6-sulfaneyl)pyridine: Similar structure but with a pyridine ring instead of a benzamide.
2-Chloro-4-(pentafluorothio)aniline: Contains a pentafluorothio group and an aniline structure.
Uniqueness
5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and pentafluoro-l6-sulfaneyl groups on a benzamide backbone allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C7H5ClF5NOS |
|---|---|
Molecular Weight |
281.63 g/mol |
IUPAC Name |
5-chloro-2-(pentafluoro-λ6-sulfanyl)benzamide |
InChI |
InChI=1S/C7H5ClF5NOS/c8-4-1-2-6(5(3-4)7(14)15)16(9,10,11,12)13/h1-3H,(H2,14,15) |
InChI Key |
AEYOQDOYHYIUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















